N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
CAS No.:
Cat. No.: VC15113839
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H21N5O2/c25-18(12-24-19(26)11-13-5-1-2-6-14(13)23-24)20-10-9-17-21-15-7-3-4-8-16(15)22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,20,25)(H,21,22) |
| Standard InChI Key | DBAFYQFCXYLJHO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Introduction
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that integrates elements from both benzimidazole and tetrahydrocinnoline derivatives. This compound is of significant interest in pharmaceutical research due to its potential therapeutic applications, particularly in treating diseases such as fibrosis and cancer.
Synthesis and Chemical Reactivity
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multiple steps, including the formation of the benzimidazole moiety followed by the introduction of the tetrahydrocinnoline structure. The chemical reactivity of this compound can be attributed to the functional groups present in its structure, such as amide and heterocyclic rings, which may participate in various chemical reactions under specific conditions.
Biological Activity and Potential Applications
Preliminary studies suggest that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exhibits significant biological activity, potentially inhibiting certain kinases or modulating signaling pathways critical for cell growth and survival. Its structural features, combining benzimidazole and tetrahydrocinnoline moieties with an acetamide linkage, may enhance its biological activity compared to simpler analogs.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole derivatives | Contains benzimidazole ring | Antimicrobial and anticancer properties |
| Tetrahydrocinnoline analogs | Contains tetrahydrocinnoline structure | Neuroactive compounds |
| Acetamides | Amide functional group | Various pharmacological activities |
| N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide | Combines benzimidazole and tetrahydrocinnoline with acetamide linkage | Potential applications in fibrosis and cancer treatment |
Future Research Directions
Further pharmacological studies are necessary to clarify the mechanism of action and efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide. Understanding its interactions with biological macromolecules and optimizing its synthesis will be crucial for advancing its applications in medicine.
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